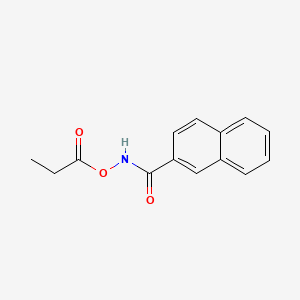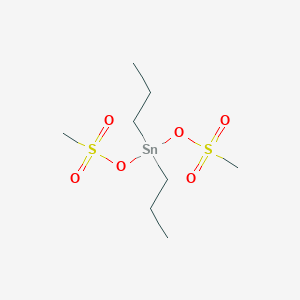
(5E)-1-diazoocta-5,7-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-diazoocta-5,7-dien-2-one is an organic compound characterized by the presence of a diazo group (-N=N-) attached to an octadienone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-diazoocta-5,7-dien-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the diazotization of an amine precursor followed by coupling with an appropriate dienone. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-diazoocta-5,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to amines or other functional groups.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-1-diazoocta-5,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce diazo groups into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (5E)-1-diazoocta-5,7-dien-2-one exerts its effects involves the interaction of the diazo group with various molecular targets. This can include the formation of covalent bonds with proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z)-1-diazoocta-5,7-dien-2-one: A geometric isomer with different spatial arrangement of atoms.
(5E)-1-diazoocta-5,7-dien-3-one: A structural isomer with a different position of the carbonyl group.
Uniqueness
(5E)-1-diazoocta-5,7-dien-2-one is unique due to its specific arrangement of the diazo group and the octadienone structure, which imparts distinct chemical properties and reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
75283-40-8 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(5E)-1-diazoocta-5,7-dien-2-one |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-5-6-8(11)7-10-9/h2-4,7H,1,5-6H2/b4-3+ |
InChI-Schlüssel |
HUVVKMYVPPUYLP-ONEGZZNKSA-N |
Isomerische SMILES |
C=C/C=C/CCC(=O)C=[N+]=[N-] |
Kanonische SMILES |
C=CC=CCCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


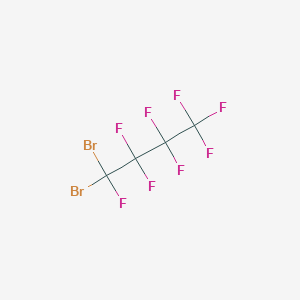
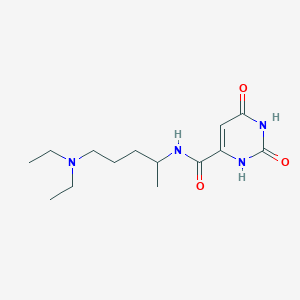
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
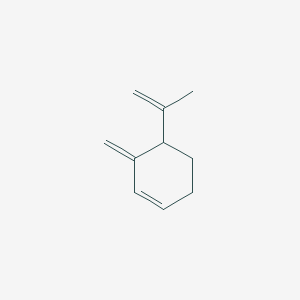
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
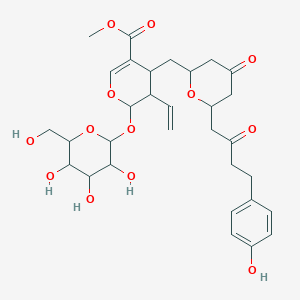
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
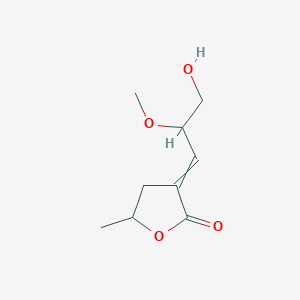
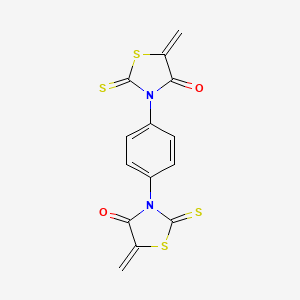
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
